Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYSRUKJAPMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloheptylidene Acetic Acid Ester Formation
The synthesis begins with cycloheptanone, which undergoes a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate in the presence of potassium hydroxide (KOH) to form ethyl cycloheptylideneacetate. This step leverages the nucleophilic addition of the ylide generated from the phosphonate ester to the cycloheptanone carbonyl group. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the α,β-unsaturated ester in ~85% purity after extraction with petroleum ether.
Nitromethane Conjugation via Michael Addition
The cycloheptylidene acetate intermediate undergoes Michael addition with nitromethane in dimethyl sulfoxide (DMSO) containing catalytic potassium carbonate (K₂CO₃). The nitro group is introduced regioselectively at the β-position of the α,β-unsaturated ester, forming ethyl 1-nitromethylcycloheptaneacetate. Continuous addition of nitromethane at 95–100°C minimizes byproduct formation, achieving yields of 78–82%.
| Parameter | Value/Condition |
|---|---|
| Solvent | DMSO |
| Catalyst | K₂CO₃ (10–50 mol%) |
| Temperature | 95–100°C |
| Yield | 78–82% |
Catalytic Reduction to Primary Amine
The nitro group in ethyl 1-nitromethylcycloheptaneacetate is reduced to an amine using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step produces ethyl 1-aminomethylcycloheptaneacetate alongside a minor lactam byproduct (2-aza-spiro[5.7]tridecan-3-one). Elevated temperatures (100–125°C) favor lactam formation, necessitating subsequent hydrolysis with hydrochloric acid (HCl) to recover the primary amine.
Curtius Rearrangement Approach
Acyl Azide Formation and Thermal Decomposition
An alternative route involves Curtius rearrangement, starting from cycloheptane-1,1-diacetic acid. The diacid is converted to its diethyl ester, which reacts with diphenylphosphoryl azide (DPPA) to form the corresponding acyl azide. Thermal decomposition of the azide in toluene at 80–90°C generates an isocyanate intermediate, which undergoes nucleophilic attack by benzyl alcohol to yield the carbamate.
Challenges in Cycloheptyl Systems
The larger cycloheptyl ring introduces steric hindrance, reducing the efficiency of azide decomposition compared to smaller cyclohexyl analogs. Yields for this route typically range from 45–55%, with prolonged reaction times (12–16 hours) required to minimize residual azide.
Carbamate Formation Techniques
Benzyl Chloroformate Coupling
The primary amine (1-aminomethylcycloheptaneacetic acid ethyl ester) reacts with benzyl chloroformate in dichloromethane (DCM) containing triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature, achieving 89–92% yield after 2 hours. Excess benzyl chloroformate (1.2 equiv) ensures complete conversion, with the product isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Mixed Carbonate-Mediated Synthesis
Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), offer an alternative pathway. The amine reacts with PNPCOCl in acetonitrile at 25°C, followed by treatment with benzyl alcohol and 4-dimethylaminopyridine (DMAP). This two-step method provides 85–88% yield but requires stringent moisture control.
Optimization and Purification Strategies
Solvent and Catalytic Enhancements
Replacing DMSO with N-methyl-2-pyrrolidone (NMP) in the Michael addition step improves nitro group incorporation by 12%, likely due to enhanced solubility of the cycloheptylidene ester. Similarly, substituting Pd/C with platinum oxide (PtO₂) during hydrogenation reduces lactam byproduct formation from 15% to <5%.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Organic Synthesis : It serves as a versatile building block in the synthesis of more complex organic molecules, allowing chemists to create a variety of derivatives.
- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and reductions.
Biology
- Biochemical Studies : Researchers are investigating its effects on enzymes and cellular processes, exploring how it interacts with biological molecules.
- Potential Therapeutic Applications : The compound is being studied for its potential role in modulating biological pathways, which may lead to new therapeutic strategies.
Medicine
- Pharmaceutical Development : Ongoing research aims to assess its viability as an active pharmaceutical ingredient or intermediate in drug formulation.
- Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes, influencing various physiological responses.
Industry
- Production of Specialty Chemicals : It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.
- Material Science Applications : Its unique properties make it suitable for developing advanced materials with tailored characteristics.
A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited inhibitory effects on certain enzyme activities, suggesting potential applications in metabolic regulation.
Case Study 2: Drug Development
Research focused on the synthesis of derivatives from this compound for use as analgesics. Preliminary results showed promising analgesic activity in animal models, warranting further investigation into its pharmacological properties.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the carbamate group and the cycloalkyl ring size significantly influence molecular weight, polarity, and solubility:
Key Observations :
- Substituent Polarity: Polar groups like -NH₂ (aminomethyl) enhance solubility in protic solvents, whereas nonpolar groups (e.g., cyanomethyl) or bulky phosphoryl moieties may limit it .
Key Observations :
- Chain Length and ee : Longer alkyl chains (e.g., pentyl in 3h) correlate with higher enantiomeric excess (92% vs. 80% for butyl in 3g), suggesting steric effects stabilize transition states .
- Cycloalkyl Substitution : Cyclobutyl derivatives (e.g., from ) require low-temperature activation and yield moderate purity (67%), indicating challenges in sterically hindered systems .
Key Observations :
- Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., compound 28) enhance selectivity for AChE/BChE inhibition, likely due to improved target binding .
- Peptidyl vs. Cycloalkyl Carbamates : Dipeptidyl aldehydes (e.g., calpeptin) target proteases, whereas cycloalkyl carbamates may favor steric interactions with larger enzyme pockets .
Biological Activity
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a cycloheptyl structure. The molecular formula is , with a molecular weight of approximately 221.29 g/mol. The compound's structure suggests potential interactions with biological targets, particularly in the central nervous system and other tissues.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Cholinesterase Inhibition : Many carbamate derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the brain .
- Antimicrobial Activity : Some studies have suggested that carbamate derivatives possess antimicrobial properties, potentially affecting bacterial cell membranes and inhibiting biofilm formation .
- Antioxidant Effects : There is evidence that certain derivatives can exhibit antioxidant activity, helping to mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Biological Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 values ranging from 10-50 μM | |
| Antimicrobial Activity | Effective against E. coli biofilms | |
| Antioxidant Activity | Reduces oxidative stress markers |
Case Studies
- Cholinesterase Inhibition Study : A study conducted on a series of carbamate derivatives showed that modifications at the benzyl position significantly enhanced AChE inhibition compared to parent compounds. This compound was among the top candidates, demonstrating an IC50 value of approximately 25 μM, indicating potent inhibitory activity .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antimicrobial activity against Gram-negative bacteria. The compound was effective in reducing biofilm formation by up to 70% at concentrations of 50 μM .
- Neuroprotective Effects : Research involving neurodegenerative disease models indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer’s disease .
Q & A
Q. What are the common synthetic routes for Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the cycloheptylamine core followed by carbamate coupling. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution under controlled pH (6–8) and temperature (0–25°C) to avoid side reactions .
- Carbamate Formation : Reacting the amine intermediate with benzyl chloroformate in anhydrous solvents (e.g., THF or DCM) under inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity and gradient elution .
Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm), cycloheptyl protons (δ 1.5–2.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHNO) and detects impurities .
- FT-IR : Confirms carbamate C=O stretching (~1700 cm) and N-H vibrations (~3350 cm) .
Q. What are the primary challenges in maintaining stereochemical integrity during the synthesis of this compound, and how are they addressed?
The cycloheptyl ring’s conformational flexibility can lead to undesired stereoisomers. Strategies include:
- Chiral Auxiliaries : Using enantiopure starting materials or catalysts to control stereochemistry at the aminomethyl group .
- Low-Temperature Reactions : Slowing down racemization during carbamate formation by conducting reactions at –20°C to 0°C .
Advanced Research Questions
Q. How can researchers design kinetic experiments to determine the IC values of this compound against target enzymes like acetylcholinesterase?
- Enzyme Assays : Use Ellman’s method to monitor acetylcholinesterase activity via thiocholine production (absorbance at 412 nm) .
- Dose-Response Curves : Incubate the enzyme with varying compound concentrations (0.1–100 µM) and calculate IC using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include donepezil as a positive control and validate results with triplicate measurements to ensure reproducibility .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this carbamate derivative?
- Structural Validation : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm the active conformation .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions between the compound and target proteins .
- Comparative Studies : Test analogs with modified substituents (e.g., replacing benzyl with phenyl groups) to identify structure-activity relationships (SAR) .
Q. What methodologies enable precise modification of the cycloheptyl moiety to enhance target selectivity in enzyme inhibition studies?
- Ring Functionalization : Introduce electronegative groups (e.g., -F, -OH) at specific positions via Pd-catalyzed cross-coupling or oxidation to alter steric and electronic interactions .
- Molecular Docking : Use software like AutoDock Vina to predict how modifications affect binding to off-target vs. on-target enzymes (e.g., acetylcholinesterase vs. butyrylcholinesterase) .
- In Vitro Selectivity Screens : Test the compound against a panel of related enzymes to quantify selectivity indices (SI) and prioritize derivatives with SI > 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
